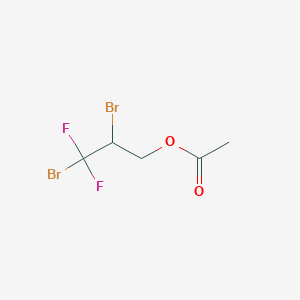
2,3-Dibromo-3,3-difluoropropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-3,3-difluoropropyl acetate is a chemical compound with the molecular formula C5H6Br2F2O2. It is characterized by the presence of bromine and fluorine atoms attached to a propyl acetate backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3,3-difluoropropyl acetate typically involves the reaction of vinyltrimethylsilane with dibromodifluoromethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out in a pressure tube at elevated temperatures (around 90°C) for about 20 hours. The resulting product is then purified through fractional distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated solid-phase extraction and gas chromatography-mass spectrometry ensures the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-3,3-difluoropropyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like dimethyloxosulphonium methylide (DMOSM).
Elimination Reactions: The compound can eliminate bromine and hydrogen bromide to form αβ-unsaturated ketones.
Common Reagents and Conditions
Dimethyloxosulphonium Methylide (DMOSM): Used for substitution reactions.
Copper(I) Chloride: Catalyst for the initial synthesis reaction.
Dimethyl Sulfoxide (DMSO): Solvent for various reactions.
Major Products Formed
Cyclopropyl Ketones: Formed through substitution reactions.
αβ-Unsaturated Ketones: Formed through elimination reactions.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-3,3-difluoropropyl acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-3,3-difluoropropyl acetate involves its interaction with molecular targets through substitution and elimination reactions. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It interacts with various enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-3-methylthiophene: Used in Suzuki coupling reactions for the formation of carbon-carbon bonds.
2,3-Dibromo-1-propanol: Used as a flame retardant and intermediate in the production of other chemicals.
Uniqueness
2,3-Dibromo-3,3-difluoropropyl acetate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. Its ability to undergo both substitution and elimination reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
867-83-4 |
|---|---|
Molekularformel |
C5H6Br2F2O2 |
Molekulargewicht |
295.90 g/mol |
IUPAC-Name |
(2,3-dibromo-3,3-difluoropropyl) acetate |
InChI |
InChI=1S/C5H6Br2F2O2/c1-3(10)11-2-4(6)5(7,8)9/h4H,2H2,1H3 |
InChI-Schlüssel |
SJIVPOQDSUQJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C(F)(F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















